2,2,6,6-tetramethyl-N-[(1r,3r,5R,7R)-tricyclo[3.3.1.1~3,7~]dec-2-yl]piperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,6,6-Tetramethyl-N-[(1r,3r,5R,7R)-tricyclo[3.3.1.1~3,7~]dec-2-yl]piperidin-4-amine is a complex organic compound known for its unique structural properties. This compound belongs to the class of piperidines, which are characterized by a six-membered ring containing one nitrogen atom. The presence of multiple methyl groups and a tricyclic decane structure makes this compound particularly interesting for various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-tetramethyl-N-[(1r,3r,5R,7R)-tricyclo[3.3.1.1~3,7~]dec-2-yl]piperidin-4-amine typically involves multiple steps:
Conjugate Addition Reaction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2,6,6-Tetramethyl-N-[(1r,3r,5R,7R)-tricyclo[3.3.1.1~3,7~]dec-2-yl]piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form hydroxylamines in the presence of oxidants such as oxone.
Substitution: It can participate in substitution reactions, such as allylic amination of allylic chlorides to form allylated tertiary amines.
Formation of Sulfenamide Compounds: By reacting with heterocyclic thiols in the presence of iodine as an oxidant.
Common Reagents and Conditions
Oxidants: Oxone for oxidation reactions.
Iodine: Used as an oxidant in the formation of sulfenamide compounds.
Allylic Chlorides: For allylic amination reactions.
Major Products
Hydroxylamines: Formed through oxidation.
Allylated Tertiary Amines: Resulting from allylic amination.
Sulfenamide Compounds: Produced by reacting with heterocyclic thiols.
Scientific Research Applications
2,2,6,6-Tetramethyl-N-[(1r,3r,5R,7R)-tricyclo[3.3.1.1~3,7~]dec-2-yl]piperidin-4-amine has several scientific research applications:
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Investigated for its potential therapeutic properties.
Mechanism of Action
The mechanism of action of 2,2,6,6-tetramethyl-N-[(1r,3r,5R,7R)-tricyclo[3.3.1.1~3,7~]dec-2-yl]piperidin-4-amine involves its role as a hindered base. It can deprotonate various substrates, facilitating the formation of reactive intermediates. The molecular targets and pathways involved depend on the specific reactions and applications in which this compound is used.
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A simpler analog used as a hindered base.
2,2,6,6-Tetramethyl-4-piperidone: Another related compound with similar structural features.
Uniqueness
2,2,6,6-Tetramethyl-N-[(1r,3r,5R,7R)-tricyclo[3.3.1.1~3,7~]dec-2-yl]piperidin-4-amine is unique due to its tricyclic decane structure, which imparts distinct steric and electronic properties. This makes it particularly useful in applications requiring a highly hindered base.
Properties
Molecular Formula |
C19H34N2 |
---|---|
Molecular Weight |
290.5 g/mol |
IUPAC Name |
N-(2-adamantyl)-2,2,6,6-tetramethylpiperidin-4-amine |
InChI |
InChI=1S/C19H34N2/c1-18(2)10-16(11-19(3,4)21-18)20-17-14-6-12-5-13(8-14)9-15(17)7-12/h12-17,20-21H,5-11H2,1-4H3 |
InChI Key |
XNKNRVLDHOFSNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC2C3CC4CC(C3)CC2C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.